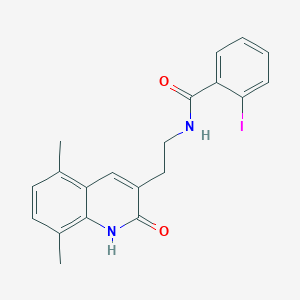![molecular formula C16H25N3O3 B2971607 N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 571923-73-4](/img/structure/B2971607.png)
N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
カタログ番号 B2971607
CAS番号:
571923-73-4
分子量: 307.394
InChIキー: XWHLQBCSEIMUTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the molecular formula C16H25N3O3 and a molecular weight of 307.39 . It contains a cyclopentyl group attached to an acetamide group, which is further connected to a diazaspirodecane ring with a methyl group and two carbonyl groups .
Molecular Structure Analysis
The molecule contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom. The molecule also contains an acetamide group (a carboxylic acid derivative), a cyclopentyl group (a type of cycloalkane), and a methyl group .科学的研究の応用
Synthesis and Structural Studies
- Research on related gabapentin derivatives has demonstrated the utility of these compounds in developing biologically active molecules through intermolecular Ugi reactions, suggesting potential applications in drug discovery and chemical biology (Amirani Poor et al., 2018).
- Crystallographic studies of cyclohexane-based γ-spirolactams, including analysis of configurations and conformations, highlight the importance of structural determination in understanding the properties and potential applications of complex organic molecules (Krueger et al., 2019).
Biological Activity
- The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety indicate the potential for molecules with complex spirocyclic structures to serve as antimicrobial agents (Darwish et al., 2014).
- Studies on the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system suggest the relevance of acetamide derivatives in pharmacological research, particularly concerning pain management and neuropharmacology (Högestätt et al., 2005).
Chemical Synthesis and Methodology
- The development of synthetic methodologies for the construction of spirocyclic and azaspiro compounds, as seen in the synthesis of bis-spiropyrrolidines and azaspiro[4.5]decane systems, underscores the compound's potential utility in organic synthesis and the design of novel chemical entities with therapeutic relevance (Conde et al., 2015; Martin‐Lopez & Bermejo, 1998).
Conformational Analysis
- The conformational analysis of opioid kappa-receptor agonists, including the study of U69,593, a potent kappa-receptor agonist, reveals the significance of structural and conformational characteristics in the development of drugs targeting specific receptors, providing a framework for understanding how similar compounds could be engineered for specific biological targets (Doi et al., 1990).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-6-8-16(9-7-11)14(21)19(15(22)18-16)10-13(20)17-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHLQBCSEIMUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2,5-dimethylphenyl)prop-2-enamide
411236-58-3
7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one
370841-90-0

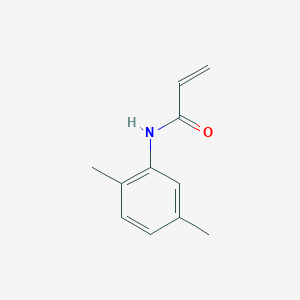
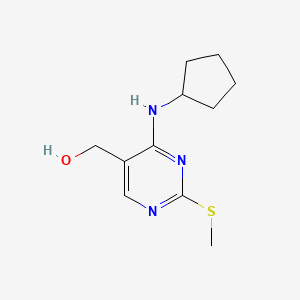
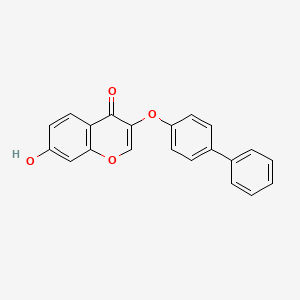
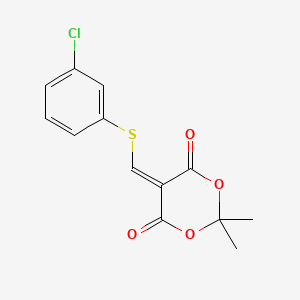
![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)
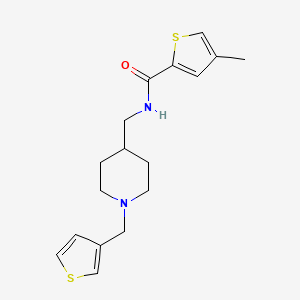
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)

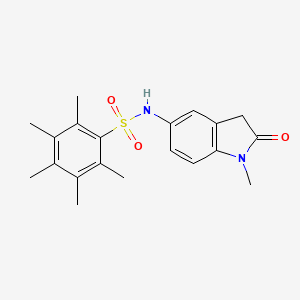
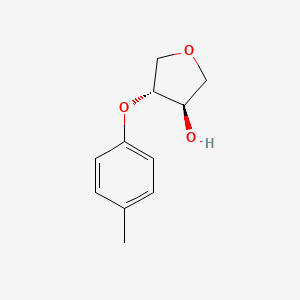
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2971546.png)
